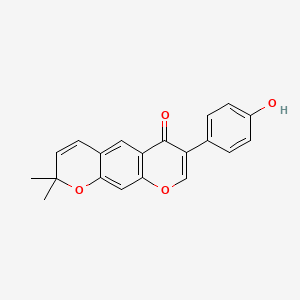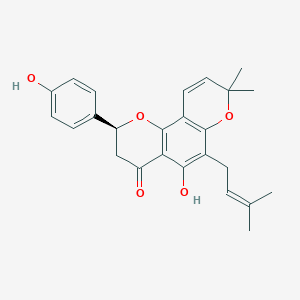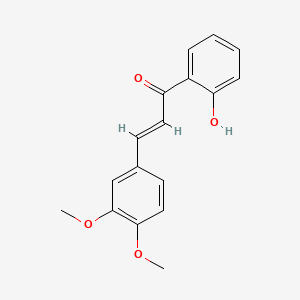
3,4-ジメトキシ-2'-ヒドロキシカルコン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-2’-hydroxychalcone is a building block used in various chemical synthesis . It is used for R&D purposes and not for medicinal, household, or other uses .
Synthesis Analysis
This compound is used in the synthesis of new flavanoid and chalcone derivatives as an antimicrobial agent by a green chemistry approach . It is also used in the divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxy-2’-hydroxychalcone is C17H16O4. Its molecular weight is 284.31 . The SMILES string representation is COc1cccc (\C=C\C (=O)c2ccc (OC)cc2O)c1 .Chemical Reactions Analysis
The compound is involved in the synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process involves dehydrogenation in a highly atom-economic manner .Physical And Chemical Properties Analysis
The compound is a solid . Its density is estimated to be 1.2±0.1 g/cm3 .科学的研究の応用
- 3,4-ジメトキシ-2'-ヒドロキシカルコンは、その抗菌活性を調査されています。 研究者らは、その微生物増殖阻害能力を探求しており、新規抗菌剤の開発のための有望な候補となっています {svg_1}。その作用機序を解明し、有効性を最適化するためには、さらなる研究が必要です。
- この化合物のカルコン骨格は、その抗酸化活性に寄与しています。それはフリーラジカルを捕捉し、細胞を酸化ストレスから保護します。 抗酸化物質は、がんや心臓血管疾患を含むさまざまな病気の予防に重要な役割を果たします {svg_2}。
- 研究者らは、このカルコンのアナログを合成してその抗酸化能力を高めており、これは貴重な研究分野です {svg_3}。
- 3,4-ジメトキシ-2'-ヒドロキシカルコンを含むヒドロキシ置換カルコンは、抗炎症作用を示します。 それらは炎症性経路を調節し、慢性炎症関連疾患を軽減する可能性があります {svg_4}。
- 合成カルコンである2-クロロ-4',6'-ジメトキシ-2'-ヒドロキシカルコンは、細胞内グルタチオン(GSH)レベルを高めることが判明しています。 GSHは、細胞を酸化損傷から保護する重要な抗酸化物質です {svg_6}。
- 研究者らは、3,4-ジメトキシ-2'-ヒドロキシカルコンを、新規フラボノイドおよびカルコン誘導体の合成における構成要素として使用してきました。 これらの化合物は、多くの場合、抗酸化作用や抗炎症作用を含む多様な生物活性を持っています {svg_7}。
抗菌活性
抗酸化特性
抗炎症効果
化学予防の可能性
GSH(グルタチオン)調節
フラボノイド合成
要約すると、3,4-ジメトキシ-2'-ヒドロキシカルコンは、抗菌研究、抗酸化研究、抗炎症研究、化学予防、GSH調節、およびフラボノイド合成において有望です。その可能性を最大限に引き出し、その作用機序を理解するためには、さらなる研究が不可欠です。 🌟 {svg_8} {svg_9} {svg_10} {svg_11} {svg_12}
作用機序
Safety and Hazards
将来の方向性
Chalcones, including 3,4-Dimethoxy-2’-hydroxychalcone, are considered privileged structures exhibiting various biological activities . They are used in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agents . The focus remains on critical appraisal of synthesized chalcones and their derivatives for their bioactivities, linking to their interactions at the biomolecular level where appropriate, and revealing their possible mechanisms of action .
生化学分析
Biochemical Properties
3,4-Dimethoxy-2’-hydroxychalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial in modulating neurotransmitter levels in the nervous system. Additionally, 3,4-Dimethoxy-2’-hydroxychalcone has been shown to enhance the biosynthesis of glutathione, a vital antioxidant, by interacting with enzymes involved in its production .
Cellular Effects
3,4-Dimethoxy-2’-hydroxychalcone exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly the NF-κB pathway, which is involved in inflammation and immune responses . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3,4-Dimethoxy-2’-hydroxychalcone exerts its effects through various mechanisms. It binds to the catalytic active site of acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This compound also interacts with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxy-2’-hydroxychalcone have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxy-2’-hydroxychalcone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3,4-Dimethoxy-2’-hydroxychalcone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxy-2’-hydroxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
3,4-Dimethoxy-2’-hydroxychalcone exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions .
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLSRHQHCDTOGH-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79140-20-8 |
Source


|
| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Does the presence of a 3,4-dihydroxyl group on 2'-hydroxychalcones influence their antioxidant activity?
A1: Yes, based on this study [], the presence of a 3,4-dihydroxyl group appears to be important for antioxidant activity in 2'-hydroxychalcones. The research demonstrated that compounds with these substituents, like 2',3,4-trihydroxy-4',6'-dimethoxychalcone (compound 110) displayed significant antioxidant activity in the DPPH assay, while other derivatives lacking this specific group did not show comparable activity.
Q2: Were any of the synthesized 2'-hydroxychalcones found to have antibacterial properties?
A2: No, the research concluded that none of the synthesized flavonoids, including the 2'-hydroxychalcones, exhibited activity against the bacteria tested in their antibacterial assay [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

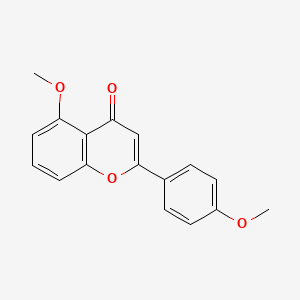
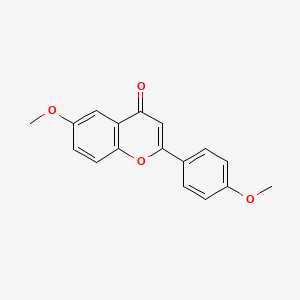

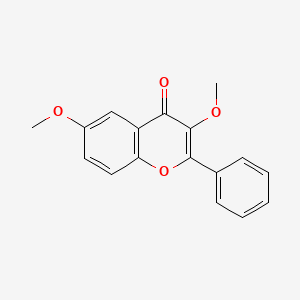


![cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal]](/img/structure/B600382.png)
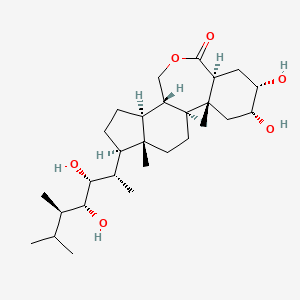
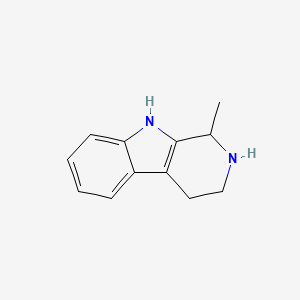
![5,6,7-Trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B600389.png)
